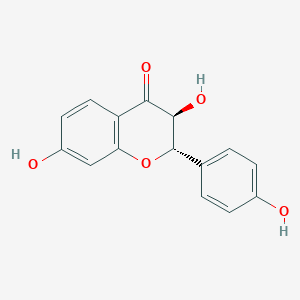
(2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a compound belonging to the class of dihydroflavonols It is characterized by its unique structure, which includes a benzopyran ring system with hydroxyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the condensation of appropriate phenolic compounds with benzopyran derivatives, followed by reduction and hydroxylation reactions. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is essential for meeting industrial demands .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives .
Scientific Research Applications
(2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in oxidative stress, inflammation, and cell proliferation. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one: This compound shares a similar benzopyran ring structure but has additional hydroxyl groups, which may confer different chemical and biological properties.
Flavanonol Glycosides: These compounds, such as lavaloside and phellamurin, are glycosylated derivatives of flavanonols and exhibit unique biological activities.
Uniqueness
(2S,3S)-2,3-Dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific hydroxylation pattern and the presence of a benzopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2S,3S)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H/t14-,15+/m1/s1 |
InChI Key |
VRTGGIJPIYOHGT-CABCVRRESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


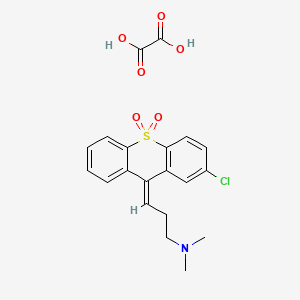

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
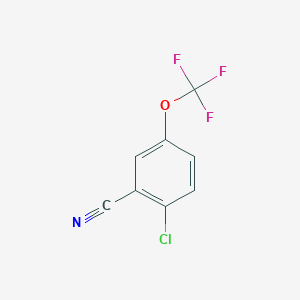
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
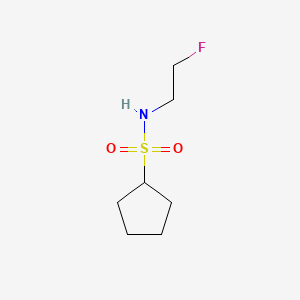

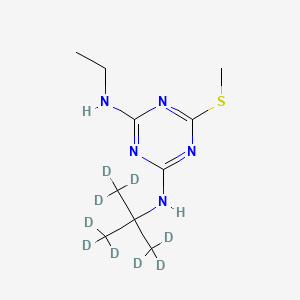
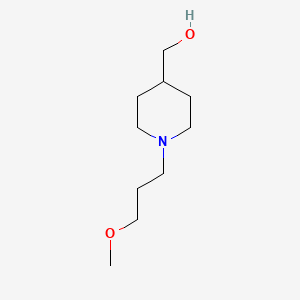
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
